3-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid
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Overview
Description
ASISCHEM C63552, also known by its CAS number 928712-68-9, is a chemical compound used primarily in research and industrial applications.
Preparation Methods
The synthesis of ASISCHEM C63552 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ASISCHEM C63552 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ASISCHEM C63552 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of ASISCHEM C63552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
ASISCHEM C63552 can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular frameworks.
Properties
CAS No. |
928712-68-9 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-11(6-12(17)18)10-7-15-13(16-8-10)9-4-2-1-3-5-9/h1-5,7-8,11H,6,14H2,(H,17,18) |
InChI Key |
DIDOFEZJRBDQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origin of Product |
United States |
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